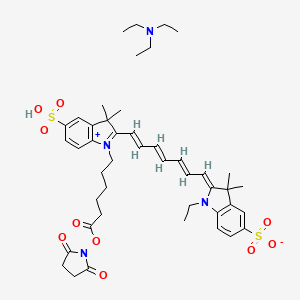

CY7-SE (triethylamine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CY7-SE (triethylamine), also known as Sulfo-Cyanine7 Succinimidyl Ester triethylamine, is a cyanine dye. Cyanine dyes are compounds consisting of two nitrogen atoms connected by an odd number of methyl units. These compounds are known for their long wavelengths, adjustable absorption and emission, high extinction coefficients, good water solubility, and relatively simple synthesis . CY7-SE (triethylamine) is commonly used for labeling proteins, antibodies, and small molecular compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CY7-SE (triethylamine) involves the reaction of a cyanine dye with a succinimidyl ester. The reaction typically takes place in an anhydrous environment using dimethyl sulfoxide (DMSO) as the solvent . The reaction conditions include maintaining a pH of 8.5±0.5, which can be adjusted using 1 M sodium bicarbonate if necessary . The optimal molar ratio of the dye to the protein is about 10 .

Industrial Production Methods

Industrial production of CY7-SE (triethylamine) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C, away from moisture and light, to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

CY7-SE (triethylamine) primarily undergoes substitution reactions. The succinimidyl ester group reacts with primary amines in proteins and antibodies, forming stable amide bonds .

Common Reagents and Conditions

Reagents: Dimethyl sulfoxide (DMSO), sodium bicarbonate, primary amines (e.g., lysine residues in proteins)

Conditions: Anhydrous environment, pH 8.5±0.5, room temperature

Major Products

The major products of these reactions are labeled proteins or antibodies, where the CY7-SE dye is covalently attached to the protein or antibody via an amide bond .

Applications De Recherche Scientifique

CY7-SE (triethylamine) has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of CY7-SE (triethylamine) involves its ability to form covalent bonds with primary amines in proteins and antibodies. The succinimidyl ester group reacts with the amine group, forming a stable amide bond. This covalent attachment allows the dye to be permanently linked to the target molecule, enabling its detection and analysis through fluorescence .

Comparaison Avec Des Composés Similaires

Similar Compounds

CY3-NHS Ester: Another cyanine dye used for labeling proteins and antibodies.

CY5-NHS Ester: Similar to CY3-NHS Ester but with different spectral properties.

Alexa Fluor Dyes: A family of fluorescent dyes with similar applications but different chemical structures.

Uniqueness

CY7-SE (triethylamine) is unique due to its near-infrared fluorescence properties, which allow for deeper tissue penetration and reduced background fluorescence in biological applications . This makes it particularly useful for in vivo imaging and other applications where high sensitivity and low background are crucial .

Propriétés

IUPAC Name |

N,N-diethylethanamine;(2Z)-2-[(2E,4E,6E)-7-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H45N3O10S2.C6H15N/c1-6-40-31-20-18-27(53(46,47)48)25-29(31)38(2,3)33(40)15-11-8-7-9-12-16-34-39(4,5)30-26-28(54(49,50)51)19-21-32(30)41(34)24-14-10-13-17-37(45)52-42-35(43)22-23-36(42)44;1-4-7(5-2)6-3/h7-9,11-12,15-16,18-21,25-26H,6,10,13-14,17,22-24H2,1-5H3,(H-,46,47,48,49,50,51);4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUBTBAIIZEVAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H60N4O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]ureido]cinchonan](/img/structure/B8117541.png)

![[(2R)-1,4-dibenzylpiperazin-2-yl]methanol](/img/structure/B8117551.png)

![2-([3,3'-Bipyridin]-4-ylthio)-N-(methylsulfonyl)acetamide](/img/structure/B8117557.png)

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B8117562.png)

![trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B8117606.png)

![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride](/img/structure/B8117631.png)